

# In-Depth Technical Guide: Tert-butyl 4-amino-2-fluorobenzoate

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## Compound of Interest

Compound Name: *Tert-butyl 4-amino-2-fluorobenzoate*

Cat. No.: *B123334*

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CAS Number: 140373-77-9

## Introduction

**Tert-butyl 4-amino-2-fluorobenzoate** is a valuable fluorinated aromatic building block in organic synthesis. Its structure, incorporating a fluorine atom, an amino group, and a tert-butyl ester, makes it a versatile intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.<sup>[1][2]</sup> The presence of the fluorine atom can significantly influence the pharmacokinetic properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved efficacy.<sup>[1][3]</sup> The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, and also enhances the compound's solubility in organic solvents and its stability.<sup>[1][4]</sup> This guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, applications, and spectroscopic data of **tert-butyl 4-amino-2-fluorobenzoate** for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

A summary of the key physicochemical properties of **tert-butyl 4-amino-2-fluorobenzoate** is presented in the table below.

| Property           | Value   | Reference |
|--------------------|---|-----------|
| CAS Number         | 140373-77-9   | [1]       |
| Molecular Formula  | C <sub>11</sub> H <sub>14</sub> FNO <sub>2</sub>                        | [1]       |
| Molecular Weight   | 211.24 g/mol  | [1]       |
| Appearance         | Off-white to yellow crystalline powder                                  | [1]       |
| Melting Point      | 108-110 °C (for the non-fluorinated analog, tert-butyl 4-aminobenzoate) | [5]       |
| Purity             | ≥ 98% (HPLC)  | [1]       |
| Storage Conditions | Store at 0-8 °C   | [1]       |

## Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **tert-butyl 4-amino-2-fluorobenzoate** is not readily available in the searched literature, a plausible and commonly used method involves the esterification of 4-amino-2-fluorobenzoic acid. One such method utilizes di-tert-butyl dicarbonate (Boc<sub>2</sub>O), which can act as both a protecting and activating agent for the carboxylic acid.[6]

## Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of **tert-butyl 4-amino-2-fluorobenzoate** from 4-amino-2-fluorobenzoic acid using di-tert-butyl dicarbonate. This protocol is based on similar reactions and should be optimized for specific laboratory conditions.[6]

Materials:

- 4-amino-2-fluorobenzoic acid
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)

- Anhydrous chloroform or tetrahydrofuran (THF)
- Anhydrous magnesium sulfate
- Deionized water
- Dichloromethane (DCM)
- Hexanes
- Ethyl acetate

Procedure:

- To a solution of 4-amino-2-fluorobenzoic acid (1 equivalent) in anhydrous chloroform or THF, add di-tert-butyl dicarbonate (2 equivalents).[6]
- The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.[6]
- Once the reaction is complete, remove the solvent under reduced pressure to yield a crude product.[6]
- To the crude product, add a minimum amount of water (e.g., 10 mL) and extract with dichloromethane (5 x 15 mL).[6]
- Combine the organic extracts and dry over anhydrous magnesium sulfate.[6]
- Remove the solvent to afford the crude **tert-butyl 4-amino-2-fluorobenzoate**.[6]

## Experimental Protocol: Purification

The crude product can be purified by flash column chromatography.[6]

Procedure:

- Elute the crude product with hexanes to remove any unreacted di-tert-butyl dicarbonate.[6]

- Subsequently, elute with a mixture of hexanes and ethyl acetate (e.g., 3:1) to obtain the pure **tert-butyl 4-amino-2-fluorobenzoate**.[\[6\]](#)
- Further purification can be achieved by recrystallization. While specific solvents for this compound are not detailed in the literature, a solvent system can be chosen based on the principle that the compound should be soluble in the hot solvent and insoluble in the cold solvent.[\[7\]](#) For similar aromatic compounds, solvents like methanol, ethanol, or a mixture of dichloromethane and methanol have been used.[\[7\]](#)[\[8\]](#)

## Applications in Research and Development

**Tert-butyl 4-amino-2-fluorobenzoate** is a key intermediate in the synthesis of a variety of biologically active molecules.[\[1\]](#)

- **Pharmaceutical Development:** It is extensively used in the synthesis of novel pharmaceutical compounds. The presence of the fluorine atom is particularly valuable in drug discovery as it can enhance the lipophilicity of molecules, leading to improved absorption and bioavailability.[\[1\]](#) Its derivatives have been explored for their potential in treating a range of conditions.[\[2\]](#)
- **Agrochemicals:** This compound also finds applications in the agrochemical industry for the production of herbicides and pesticides, where its stability and efficacy are crucial.[\[1\]](#)
- **Polymer Chemistry:** It can be incorporated into polymer matrices to create materials with enhanced thermal stability and chemical resistance.[\[1\]](#)
- **Analytical Chemistry:** In analytical chemistry, it is utilized in techniques such as chromatography for the separation and identification of complex mixtures.[\[1\]](#)

## Spectroscopic Data

Experimental spectroscopic data for **tert-butyl 4-amino-2-fluorobenzoate** is not widely available in the public domain. However, predicted mass spectrometry data can provide valuable information for its identification.

## Mass Spectrometry (Predicted)

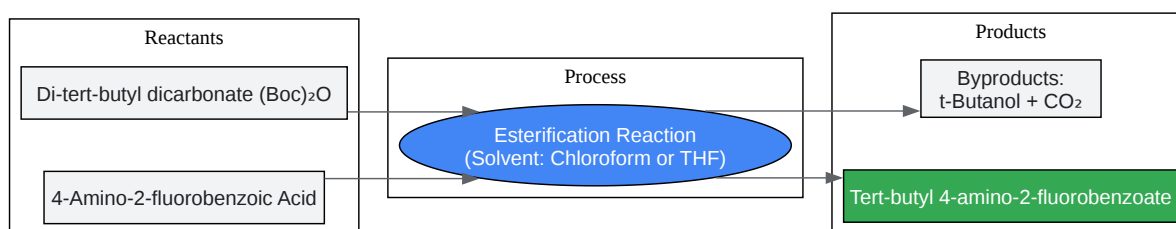
The following table summarizes the predicted collision cross-section (CCS) values for various adducts of **tert-butyl 4-amino-2-fluorobenzoate**.

| Adduct                            | m/z       | Predicted CCS (Å²) |
|-----------------------------------|-----------|--------------------|
| [M+H] <sup>+</sup>                | 212.10814 | 145.2              |
| [M+Na] <sup>+</sup>               | 234.09008 | 153.5              |
| [M-H] <sup>-</sup>                | 210.09358 | 147.7              |
| [M+NH <sub>4</sub> ] <sup>+</sup> | 229.13468 | 164.1              |
| [M+K] <sup>+</sup>                | 250.06402 | 151.7              |
| [M] <sup>+</sup>                  | 211.10031 | 144.6              |
| [M] <sup>-</sup>                  | 211.10141 | 144.6              |

Data sourced from PubChemLite.[9]

## Mandatory Visualizations

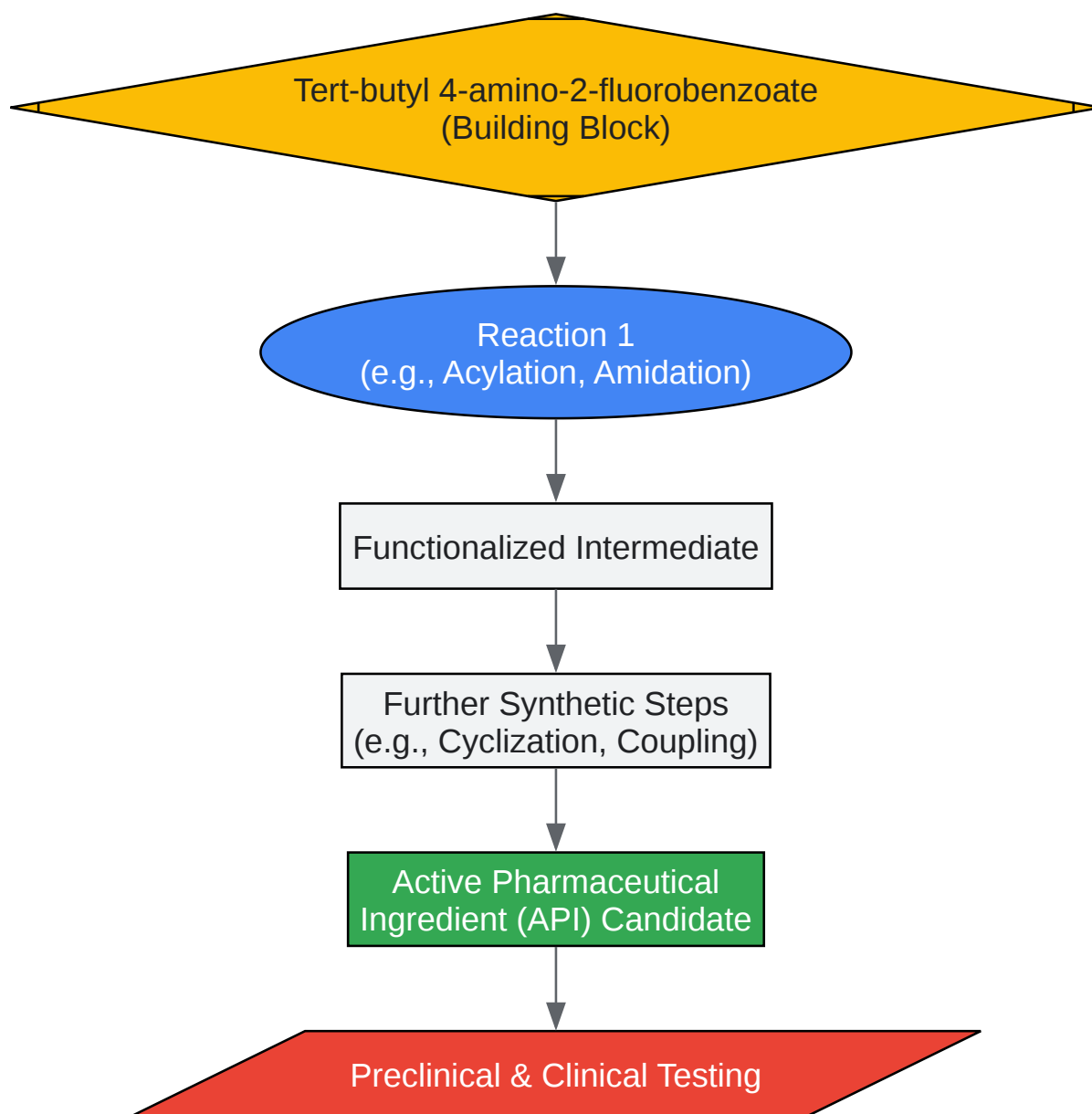
### Synthesis Workflow



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Caption: Synthesis workflow for **Tert-butyl 4-amino-2-fluorobenzoate**.

## Application in Drug Development Workflow



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